2-cyclopropoxyaniline hydrochloride
Description
2-Cyclopropoxyaniline hydrochloride is a synthetic organic compound characterized by a cyclopropoxy group (–O–C₃H₅) attached to the aromatic ring of aniline (C₆H₅NH₂), forming a hydrochloride salt. Such compounds are typically intermediates or active pharmaceutical ingredients (APIs) with applications in drug synthesis, where their stability and purity are critically regulated .
Properties
CAS No. |
2763759-03-9 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropoxyaniline hydrochloride typically involves the reaction of 2-cyclopropoxyaniline with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-cyclopropoxyaniline is prepared by reacting cyclopropyl alcohol with aniline in the presence of a suitable catalyst.
Reaction with Hydrochloric Acid: The resulting 2-cyclopropoxyaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclopropyl alcohol and aniline are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into cyclopropyl-substituted aniline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Cyclopropyl-substituted quinones.
Reduction: Cyclopropyl-substituted aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropoxyaniline hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropoxyaniline hydrochloride involves its interaction with specific molecular targets. The cyclopropoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-cyclopropoxyaniline hydrochloride with pharmacologically relevant hydrochlorides and related compounds, emphasizing structural features, applications, and regulatory considerations:
Key Research Findings and Analytical Insights
Structural and Functional Contrasts
- Cyclopropoxy vs. Tricyclic Systems : Unlike cyclobenzaprine hydrochloride’s complex tricyclic structure , this compound’s smaller cyclopropoxy-aniline backbone likely confers distinct solubility and bioavailability profiles, influencing its role as an intermediate rather than a final drug product.
- Impurity Profiles: Impurities like J(EP) and K(EP) () share functional groups (e.g., acetyl/butanoyl) but differ in their aminoalkoxy substituents, highlighting the need for tailored chromatographic methods to resolve structurally similar byproducts in APIs .
Stability and Regulatory Compliance
- Salt Stability: Hydrochloride salts (e.g., 2-chloroethylamine) often exhibit enhanced stability and crystallinity compared to free bases.
- USP/EP Standards: Cyclobenzaprine hydrochloride’s monograph specifies ≤2.0% total impurities, with validated HPLC methods for detecting degradation products like N-oxide . Similar rigor is expected for this compound, though its impurity thresholds would depend on specific therapeutic contexts.
Hazard and Handling Considerations
- Corrosivity : Unlike 2-chloropropionic acid, which is classified as corrosive and hazardous , hydrochloride salts of aromatic amines are generally less reactive but still require controlled handling to avoid decomposition.
Data Tables for Critical Parameters
Table 1: Analytical Methods for Hydrochloride Salts
Table 2: Occupational Exposure Limits (OELs)
| Compound | ACGIH TWA (ppm) | NFPA Hazard Rating |
|---|---|---|
| 2-Chloropropionic Acid | Not established | Health 3, Reactivity 1 |
| 2-Cyclopropoxyaniline HCl | Not available | Likely Health 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
